molecular formula C13H19NO5 B2580263 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid CAS No. 2416229-08-6

2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid

Cat. No.: B2580263
CAS No.: 2416229-08-6
M. Wt: 269.297
InChI Key: YPFVTZKKCQAULR-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a complex organic compound with a molecular weight of 269.3 g/mol . It is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a cyclopentane ring, and a carboxylic acid functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing selective reactions to occur at other functional groups. The compound can undergo nucleophilic acyl substitution reactions, where the carbonyl group is activated by protonation, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and the presence of both a tert-butoxycarbonyl group and a carboxylic acid functional group. This combination of features makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-6-8-9(15)4-5-13(8,7-14)10(16)17/h8H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFVTZKKCQAULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(=O)CCC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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